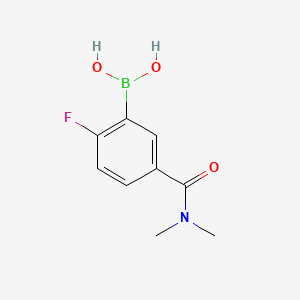

(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Description

Properties

IUPAC Name |

[5-(dimethylcarbamoyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BFNO3/c1-12(2)9(13)6-3-4-8(11)7(5-6)10(14)15/h3-5,14-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTHFQUQSOEPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)N(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660247 | |

| Record name | [5-(Dimethylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-46-0 | |

| Record name | B-[5-[(Dimethylamino)carbonyl]-2-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Dimethylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic Acid

This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid, a key building block in contemporary drug discovery and development. This document is intended for an audience of researchers, scientists, and professionals in the field of medicinal chemistry and process development.

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

This compound (CAS 874289-46-0) is a valuable bifunctional molecule increasingly utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] Its utility stems from the presence of three key structural features: a boronic acid moiety, a fluorine substituent, and a dimethylcarbamoyl group. The boronic acid enables participation in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a target molecule, such as metabolic stability, lipophilicity, and binding affinity. The dimethylcarbamoyl group can act as a hydrogen bond acceptor and a potent directing group in aromatic substitution reactions.

Synthetic Strategy: A Tale of Two Pathways

The synthesis of this compound can be approached via two primary strategies: Directed ortho-Metalation (DoM) and transition-metal-catalyzed C-H borylation. While both are powerful techniques, DoM offers a more direct and often higher-yielding route to the desired product due to the strong directing nature of the N,N-dimethylcarbamoyl group.

Directed ortho-Metalation (DoM): The Preferred Route

The DoM strategy leverages the ability of the dimethylcarbamoyl group to direct deprotonation to the adjacent ortho position. This is a well-established and highly regioselective method for the functionalization of aromatic rings.[3][4] The fluorine atom at the 2-position further acidifies the C6 proton, facilitating its abstraction by a strong base. The resulting aryllithium species is then trapped with a boron electrophile to generate the boronic acid.

Figure 1: Conceptual workflow of the Directed ortho-Metalation (DoM) approach.

Iridium-Catalyzed C-H Borylation: An Alternative Approach

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct conversion of C-H bonds to C-B bonds.[5][6][7] In principle, the dimethylcarbamoyl group can direct the iridium catalyst to the ortho C-H bond. However, the regioselectivity of this reaction can be complex and is highly dependent on the ligand employed. While some specialized ligands have been developed for the ortho-borylation of fluoroarenes, many common iridium catalyst systems may favor borylation at the less sterically hindered C-H bonds, potentially leading to a mixture of isomers.[8]

Experimental Protocol: Directed ortho-Metalation Route

This section provides a detailed, step-by-step protocol for the synthesis of this compound via Directed ortho-Metalation.

Part A: Synthesis of the Starting Material: 3-Fluoro-N,N-dimethylbenzamide

The starting material, 3-Fluoro-N,N-dimethylbenzamide, can be prepared from commercially available 3-fluorobenzoic acid.

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier Suggestion |

| 3-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 455-38-9 | Sigma-Aldrich |

| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 7719-09-7 | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |

| Dimethylamine (2M in THF) | C₂H₇N | 45.08 | 124-40-3 | Sigma-Aldrich |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Sigma-Aldrich |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Sigma-Aldrich |

Procedure:

-

Acid Chloride Formation: To a solution of 3-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM, 5 mL/mmol) is added thionyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield 3-fluorobenzoyl chloride, which is used in the next step without further purification.

-

Amidation: The crude 3-fluorobenzoyl chloride is dissolved in anhydrous tetrahydrofuran (THF, 5 mL/mmol) and cooled to 0 °C. A solution of dimethylamine in THF (2.0 M, 2.0 eq) and triethylamine (2.0 eq) are added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

Workup and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 3-fluoro-N,N-dimethylbenzamide.

Part B: Synthesis of this compound

Figure 2: Detailed workflow for the synthesis of the target compound.

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier Suggestion |

| 3-Fluoro-N,N-dimethylbenzamide | C₉H₁₀FNO | 167.18 | 58469-01-9 | Synthesized in Part A |

| sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexane) | C₄H₉Li | 64.06 | 598-30-1 | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 109-99-9 | Sigma-Aldrich |

| Triisopropyl borate (B(OiPr)₃) | C₉H₂₁BO₃ | 188.07 | 5419-55-6 | Sigma-Aldrich |

| Hydrochloric acid (HCl), aqueous | HCl | 36.46 | 7647-01-0 | Fisher Scientific |

| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | 60-29-7 | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific |

Procedure:

-

Lithiation: A solution of 3-fluoro-N,N-dimethylbenzamide (1.0 eq) in anhydrous THF (10 mL/mmol) is cooled to -78 °C under an inert atmosphere (nitrogen or argon). sec-Butyllithium (1.2 eq) is added dropwise over 20 minutes, maintaining the internal temperature below -70 °C. The resulting deep red solution is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 30 minutes and then allowed to warm to room temperature overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C until the pH is approximately 1-2. The mixture is stirred vigorously for 1 hour. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is triturated with a mixture of diethyl ether and hexanes to afford this compound as a white to off-white solid. Further purification can be achieved by recrystallization if necessary.

Characterization and Analytical Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

| Analysis | Expected Results |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.0-8.2 (br s, 2H, B(OH)₂), 7.6-7.8 (m, 2H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 2.9-3.1 (br s, 6H, N(CH₃)₂) |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ (ppm): -110 to -115 |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 165-167 (C=O), 160-163 (d, ¹JCF, C-F), aromatic carbons, 35-40 (N(CH₃)₂) |

| Mass Spectrometry (ESI) | m/z: 212.08 [M+H]⁺, 234.06 [M+Na]⁺ |

| Melting Point | >200 °C (decomposes) |

Safety Considerations

-

Butyllithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere using proper syringe and cannula techniques.

-

Thionyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The Directed ortho-Metalation of 3-fluoro-N,N-dimethylbenzamide provides a reliable and regioselective route to this compound. This protocol offers a practical and scalable method for the synthesis of this important building block for researchers in the pharmaceutical and agrochemical industries. The resulting boronic acid is a versatile intermediate for further synthetic transformations, enabling the rapid generation of novel chemical entities.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Directed ortho metalation | 293 Publications | 6004 Citations | Top Authors | Related Topics [scispace.com]

- 5. Amide directed iridium C(sp3)–H borylation catalysis with high N-methyl selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iridium-catalyzed borylation of benzene with diboron. Theoretical elucidation of catalytic cycle including unusual iridium(v) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

This guide provides a comprehensive technical overview of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, analytical methodologies, and the scientific rationale behind its application.

Introduction: The Significance of Substituted Phenylboronic Acids in Drug Discovery

This compound belongs to a class of compounds that has garnered significant attention in the pharmaceutical industry. Boronic acids are versatile intermediates, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. The unique electronic properties of the boronic acid moiety, coupled with the influence of substituents on the phenyl ring, allow for the fine-tuning of molecular properties, making them invaluable in the design of novel therapeutics.[1] The presence of a fluorine atom and a dimethylcarbamoyl group on the phenyl ring of the title compound imparts specific characteristics that can influence its reactivity, selectivity, and pharmacokinetic profile in drug candidates.[2]

The boronic acid functional group itself is a weak Lewis acid and can form reversible covalent bonds with diols, a property exploited in various biological applications, including glucose sensing and as inhibitors of certain enzymes.[3] This guide will provide a detailed examination of the key physicochemical parameters of this compound, offering insights into its behavior in experimental settings.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in research and development. The following section details the key properties of this compound.

Chemical Structure and Identification

The foundational attributes of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | [5-(dimethylcarbamoyl)-2-fluorophenyl]boronic acid | --INVALID-LINK-- |

| Synonyms | N,N-Dimethyl-3-borono-4-fluorobenzamide, 5-(DIMETHYLCARBAMOYL)-2-FLUOROBENZENEBORONIC ACID | --INVALID-LINK--[4] |

| CAS Number | 874289-46-0 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₁BFNO₃ | --INVALID-LINK-- |

| Molecular Weight | 211.00 g/mol | --INVALID-LINK-- |

Chemical Structure Diagram:

References

- 1. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry [mdpi.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 874289-46-0 CAS MSDS (5-(DIMETHYLCARBAMOYL)-2-FLUOROBENZENEBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Abstract

This technical guide provides a comprehensive overview of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid, CAS Number 874289-46-0. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's critical physicochemical properties, synthesis, and its pivotal role as a building block in modern medicinal chemistry. Particular emphasis is placed on its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary carbon-carbon bond formation. This guide offers not just procedural details but also the underlying scientific rationale, aiming to empower researchers to leverage this versatile reagent to its fullest potential.

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] Phenylboronic acids, in turn, are indispensable reagents in organic synthesis, primarily for their utility in palladium-catalyzed cross-coupling reactions.[4][5][6][7] The compound this compound represents a strategic convergence of these two motifs. The presence of the 2-fluoro substituent and the 5-dimethylcarbamoyl group imparts unique electronic and steric properties, making it a valuable building block for the synthesis of complex molecular architectures.[8][9][10]

The dimethylcarbamoyl moiety can act as a hydrogen bond acceptor and modulate the compound's solubility and pharmacokinetic profile, while the fluorine atom can influence the acidity of the boronic acid and the electronic nature of the aromatic ring. This guide will explore the synthesis, properties, and applications of this specific boronic acid, providing a robust resource for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application.

Core Properties

| Property | Value | Source |

| CAS Number | 874289-46-0 | [8][9][10][11] |

| Molecular Formula | C9H11BFNO3 | [8][10] |

| Molecular Weight | 211.00 g/mol | [8] |

| IUPAC Name | [5-(dimethylcarbamoyl)-2-fluorophenyl]boronic acid | [8] |

| Appearance | Typically a white to off-white solid | [10] |

| Purity | Commonly available at ≥98% | [10] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the acidic protons of the boronic acid group. The aromatic region will display complex splitting patterns due to H-H and H-F coupling. The two methyl groups on the carbamoyl moiety are expected to appear as a singlet, and the boronic acid protons will likely be a broad singlet.

-

¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons, the carbonyl carbon of the carbamoyl group, and the methyl carbons. The carbon attached to the boron atom may be broad or unobserved due to quadrupolar relaxation.[13]

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the aromatic ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the molecular weight of the compound, likely as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.

Synthesis and Handling

Synthetic Routes

The synthesis of arylboronic acids is well-established in the chemical literature. A common and effective method involves the reaction of an appropriate organometallic reagent with a trialkyl borate ester, followed by acidic hydrolysis.[14][15][16]

Diagram: General Synthesis of this compound

Caption: A plausible synthetic workflow for the target boronic acid.

Safe Handling and Storage

As with all boronic acids, proper handling is crucial to maintain the integrity of the reagent and ensure laboratory safety.

-

Skin and Eye Irritation: This compound is classified as a skin and eye irritant.[17][18][19] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[17][18][20]

-

Respiratory Irritation: It may cause respiratory irritation.[17][19] Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust.[17]

-

Storage: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Refrigeration is often recommended to prolong shelf life.[10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls.[1] this compound is an excellent coupling partner in these reactions.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

A Validated Experimental Protocol

This protocol is a representative example of a Suzuki-Miyaura coupling reaction utilizing an aryl bromide. Optimization may be required for different substrates.[21][22]

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

XPhos (4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane/Water (4:1 mixture), degassed

-

Reaction vessel (e.g., Schlenk tube)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To the reaction vessel, add the aryl bromide, this compound, palladium(II) acetate, XPhos, and potassium carbonate.

-

Seal the vessel and evacuate and backfill with an inert gas three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Role in Drug Discovery and Medicinal Chemistry

Boronic acids are increasingly recognized for their therapeutic potential, with several boron-containing drugs approved by the FDA.[4][6][7][23][24] The unique properties of boronic acids, including their ability to form reversible covalent bonds with diols, make them attractive for targeting enzymes and receptors.[15]

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the development of chemokine receptor antagonists, which are implicated in inflammatory diseases.[25] The specific substitution pattern of this boronic acid allows for fine-tuning of the steric and electronic properties of the final compound, which is crucial for optimizing drug-target interactions.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a fluorine substituent and a dimethylcarbamoyl group provides chemists with a powerful tool for the construction of novel molecular entities with tailored properties. A thorough understanding of its synthesis, handling, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, is essential for its effective application in the pursuit of new therapeutic agents and advanced materials.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C9H11BFNO3 | CID 44717599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 874289-46-0 CAS MSDS (5-(DIMETHYLCARBAMOYL)-2-FLUOROBENZENEBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound, CasNo.874289-46-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 11. arctomsci.com [arctomsci.com]

- 12. rsc.org [rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 16. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. fishersci.com [fishersci.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid is a synthetically valuable compound, frequently employed as a building block in medicinal chemistry and materials science. Its utility primarily stems from its capacity to participate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The presence of a fluorine atom and a dimethylcarbamoyl group on the phenyl ring imparts distinct electronic and steric properties, influencing its reactivity and the characteristics of the resulting products. A thorough understanding of its spectroscopic data is paramount for confirming its identity, assessing its purity, and predicting its behavior in chemical transformations.

Molecular Structure and Key Features

The structure of this compound incorporates several key functionalities that govern its spectroscopic signature.

Figure 1. Chemical structure of this compound.

The key structural elements influencing the NMR and MS data are:

-

Aromatic Ring: The trisubstituted benzene ring will exhibit characteristic signals in the aromatic region of the ¹H and ¹³C NMR spectra.

-

Fluorine Substituent: The highly electronegative fluorine atom will significantly influence the chemical shifts of nearby protons and carbons, and its coupling to these nuclei will provide valuable structural information. The ¹⁹F NMR spectrum will show a single resonance.

-

Boronic Acid Group: The B(OH)₂ group is characterized by exchangeable protons that may or may not be observable in the ¹H NMR spectrum depending on the solvent and concentration. The carbon atom attached to the boron (ipso-carbon) often shows a broad signal or is not observed in the ¹³C NMR spectrum due to quadrupolar relaxation of the boron nucleus.

-

Dimethylcarbamoyl Group: The -C(=O)N(CH₃)₂ group contains a carbonyl carbon and two methyl groups. Due to restricted rotation around the C-N amide bond, the two methyl groups can be magnetically inequivalent, leading to two distinct signals in the ¹H and ¹³C NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A complete analysis for this compound would involve ¹H, ¹³C, and ¹⁹F NMR.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts and the observation of exchangeable protons. DMSO-d₆ is often a good choice for boronic acids as it can help to sharpen the B(OH)₂ proton signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, a spectral width of 250 ppm, and a relaxation delay of 2 seconds.

-

Reference the spectrum to the solvent peak.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Typical parameters: 64-256 scans, a spectral width of -250 to 50 ppm.

-

Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

-

-

2D NMR Experiments (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

Figure 2. A typical workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show the following signals:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale and Field-Proven Insights |

| ~8.2 | br s | 2H | B(OH)₂ | The chemical shift of boronic acid protons is highly variable and depends on solvent, concentration, and water content. In DMSO-d₆, they often appear as a broad singlet. |

| ~7.8-8.0 | m | 2H | Aromatic-H | These protons are ortho and para to the electron-withdrawing dimethylcarbamoyl group and will be deshielded. Coupling to the adjacent aromatic proton and the fluorine atom will result in a complex multiplet. |

| ~7.3-7.5 | t | 1H | Aromatic-H | This proton is ortho to the fluorine atom and will appear as a triplet due to coupling with the adjacent aromatic proton and the fluorine. |

| ~3.0 | br s | 6H | N(CH₃)₂ | The two methyl groups of the dimethylamide may be inequivalent due to restricted rotation around the C-N bond, potentially appearing as two separate broad singlets. The chemical shift is typical for N,N-dimethylamides. |

Note: "br s" denotes a broad singlet, and "m" denotes a multiplet.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is expected to exhibit the following resonances:

| Predicted Chemical Shift (ppm) | Assignment | Rationale and Field-Proven Insights |

| ~168 | C=O | The carbonyl carbon of the amide group typically resonates in this region. |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-F | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant and will be significantly downfield due to the electronegativity of fluorine. |

| ~135-140 | Aromatic-C | Quaternary aromatic carbons, including the one attached to the amide group. |

| Not Observed or Broad | C-B | The ipso-carbon attached to the boron atom is often broadened due to quadrupolar relaxation and may not be observed. |

| ~120-130 (d) | Aromatic-CH | Aromatic methine carbons will show coupling to the fluorine atom. |

| ~115 (d, ²JCF ≈ 20 Hz) | Aromatic-CH | The carbon ortho to the fluorine-bearing carbon will exhibit a two-bond coupling to fluorine. |

| ~37 | N(CH₃)₂ | The methyl carbons of the dimethylamide group. Similar to the protons, these may appear as two distinct signals. |

Note: "d" denotes a doublet due to C-F coupling.

Predicted ¹⁹F NMR Spectral Data

The proton-decoupled ¹⁹F NMR spectrum is predicted to show a single resonance.

| Predicted Chemical Shift (ppm) | Assignment | Rationale and Field-Proven Insights |

| -110 to -125 | Ar-F | The chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of the other substituents. The presence of the electron-withdrawing boronic acid and carbamoyl groups would influence this shift. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: Mass Spectrometry Data Acquisition

A general protocol for obtaining the mass spectrum of this compound is as follows:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition (Positive Ion Mode):

-

Infuse the sample solution into the ESI source.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the protonated molecule [M+H]⁺ as the precursor ion.

-

Perform collision-induced dissociation (CID) by applying a collision energy to fragment the precursor ion.

-

Acquire the product ion spectrum to observe the fragmentation pattern.

-

Figure 3. A generalized workflow for mass spectrometry analysis.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₉H₁₁BFNO₃, with a monoisotopic mass of 211.0816 g/mol .[1]

| Predicted m/z | Ion Formula | Interpretation |

| 212.0889 | [C₉H₁₂BFNO₃]⁺ | Protonated molecule [M+H]⁺ |

| 194.0784 | [C₉H₁₀BFNO₂]⁺ | Loss of H₂O from [M+H]⁺ |

| 167.0746 | [C₉H₁₀FNO]⁺ | Loss of B(OH)₃ from [M+H]⁺ (cleavage of the C-B bond) |

| 123.0488 | [C₇H₆FO]⁺ | Loss of N(CH₃)₂ from the [M-B(OH)₃+H]⁺ fragment |

| 44.0498 | [C₂H₆N]⁺ | Dimethylaminyl cation |

Predicted Fragmentation Pathways:

Under CID conditions, the protonated molecule is expected to undergo several characteristic fragmentation reactions:

-

Loss of Water: A common fragmentation pathway for boronic acids is the loss of one or more water molecules from the B(OH)₂ group.

-

Cleavage of the Carbon-Boron Bond: The C-B bond can cleave, leading to the loss of boric acid (H₃BO₃) and the formation of a fluorodimethylbenzamide cation.

-

Amide Bond Cleavage: The amide bond can cleave, leading to the formation of a benzoyl-type cation and the loss of dimethylamine.

References

An In-depth Technical Guide to the Solubility and Stability of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the critical physicochemical properties of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid. Adherence to the principles and methodologies outlined herein will ensure the generation of robust and reliable data, essential for informed decision-making throughout the drug development lifecycle.

Introduction: The Pivotal Role of Solubility and Stability in Drug Development

This compound is a key building block in modern medicinal chemistry, frequently employed in the synthesis of complex pharmaceutical agents. Its journey from a laboratory reagent to a component of a life-saving therapeutic is contingent upon a thorough understanding of its fundamental physicochemical characteristics. Among these, solubility and stability are paramount.

Solubility dictates the bioavailability of a drug substance and influences its formulation strategies. Poor solubility can lead to inadequate absorption and diminished therapeutic efficacy. Therefore, a comprehensive solubility profile in various physiologically relevant media is a prerequisite for successful drug development.

Stability ensures that the drug substance maintains its quality, safety, and efficacy throughout its shelf life.[1][2] Degradation of an active pharmaceutical ingredient (API) or its intermediates can result in the loss of potency and the formation of potentially toxic impurities. Consequently, rigorous stability testing under a variety of environmental conditions is a regulatory expectation and a scientific necessity.[3][4]

This technical guide will provide a detailed roadmap for conducting solubility and stability studies on this compound, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]

Part 1: Solubility Assessment of this compound

A comprehensive understanding of the solubility of this compound is the cornerstone of its development. The following sections detail a systematic approach to determining its solubility in a range of pharmaceutically relevant solvents.

Rationale for Solvent Selection

The choice of solvents for solubility studies should reflect the potential environments the compound may encounter during its synthesis, formulation, and physiological absorption. A well-conceived selection includes:

-

Aqueous Buffers: To mimic physiological pH conditions, buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid) are essential.

-

Organic Solvents: Solvents commonly used in pharmaceutical manufacturing and formulation, such as ethanol, methanol, acetone, and acetonitrile, should be evaluated.[6]

-

Biorelevant Media: Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) can provide more clinically relevant solubility data.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It is a robust and reliable technique that allows for the accurate measurement of a compound's solubility at a given temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator. The equilibration time should be sufficient to ensure that the concentration of the dissolved solid reaches a plateau. A minimum of 24 to 48 hours is generally recommended, with periodic sampling to confirm that equilibrium has been reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of the excess solid. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the collected supernatant through a suitable, non-adsorptive filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

Data Presentation: Solubility Profile

The quantitative solubility data should be summarized in a clear and concise table for easy interpretation and comparison.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |

| pH 1.2 Buffer | 25 | Hypothetical Value |

| pH 4.5 Buffer | 25 | Hypothetical Value |

| pH 6.8 Buffer | 25 | Hypothetical Value |

| Water | 25 | Hypothetical Value |

| Ethanol | 25 | Hypothetical Value |

| Methanol | 25 | Hypothetical Value |

| Acetonitrile | 25 | Hypothetical Value |

| FaSSIF | 37 | Hypothetical Value |

| FeSSIF | 37 | Hypothetical Value |

Experimental Workflow: Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Assessment of this compound

A thorough understanding of the stability of this compound is critical for ensuring its quality and shelf-life.[8] This section outlines a comprehensive approach to stability testing, including forced degradation studies and long-term stability evaluation, in line with ICH guidelines.[1][3][5]

Inherent Instability of Boronic Acids

Boronic acids are known to be susceptible to several degradation pathways, which must be considered during stability studies:

-

Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water.[8]

-

Oxidation: The boronic acid functional group can be susceptible to oxidation, leading to the formation of various byproducts.[8][9]

-

Protodeboronation: This is a process where the carbon-boron bond is cleaved, and the boron group is replaced by a hydrogen atom. This pathway can be influenced by factors such as pH and temperature.[8][10]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than those it would likely encounter during its shelf life.[11][12] These studies are invaluable for:

-

Identifying potential degradation products.

-

Elucidating degradation pathways.

-

Developing and validating a stability-indicating analytical method.

Experimental Protocols for Forced Degradation:

The following conditions are recommended for the forced degradation of this compound in solution. A target degradation of 5-20% is generally considered optimal.[11]

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24-48 hours |

| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24-48 hours |

| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 24-48 hours |

| Thermal Degradation | 80°C | 48-72 hours | |

| Photostability | ICH Q1B compliant light exposure | Room Temperature | As per guidelines |

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents and subject them to the stress conditions outlined above.

-

Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method, preferably with both UV and mass spectrometric (LC-MS) detection to facilitate the identification of degradation products.[7][13][14]

-

Peak Purity Assessment: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.

Stability-Indicating Method Development

A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the concentration of the active ingredient in the presence of its degradation products. The development of such a method is a critical outcome of forced degradation studies.

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted to establish the retest period for a drug substance or the shelf life for a drug product.[4][5] These studies are performed on at least three primary batches of the material packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[2]

ICH Recommended Storage Conditions:

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing Frequency:

For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4] For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[5]

Data Presentation: Stability Profile

The results of the stability studies should be presented in a clear and organized manner, allowing for the easy tracking of any changes in the quality attributes of the compound over time.

Example Stability Data Table (Accelerated Conditions):

| Test Parameter | Specification | Initial | 1 Month | 3 Months | 6 Months |

| Appearance | White to off-white solid | Conforms | Conforms | Conforms | Conforms |

| Assay (%) | 98.0 - 102.0 | 99.8 | 99.5 | 99.1 | 98.5 |

| Degradation Product 1 (%) | ≤ 0.2 | < 0.05 | 0.08 | 0.12 | 0.18 |

| Total Impurities (%) | ≤ 1.0 | 0.15 | 0.25 | 0.40 | 0.65 |

| Water Content (%) | ≤ 0.5 | 0.2 | 0.2 | 0.3 | 0.3 |

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a Forced Degradation Study.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is not merely a regulatory requirement but a fundamental scientific endeavor that underpins successful drug development. The methodologies and principles outlined in this guide provide a robust framework for generating the critical data needed to advance promising drug candidates from the laboratory to the clinic. By embracing a systematic and scientifically rigorous approach, researchers can de-risk their development programs and increase the probability of bringing safe and effective medicines to patients.

References

- 1. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]

- 2. Ich guideline for stability testing | PPTX [slideshare.net]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 5. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 6. researchgate.net [researchgate.net]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]

- 11. Forced Degradation Studies - STEMart [ste-mart.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

Potential applications of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid in medicinal chemistry

Foreword: The Strategic Integration of Fluorinated Boronic Acids in Medicinal Chemistry

In the landscape of contemporary drug discovery, the deliberate and strategic incorporation of unique chemical motifs is paramount to overcoming challenges in efficacy, selectivity, and pharmacokinetics. Among the vast arsenal of building blocks available to the medicinal chemist, fluorinated boronic acids have carved out a significant niche. The strategic placement of a fluorine atom can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, while the boronic acid moiety serves as a versatile handle for constructing complex molecular architectures, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2]

This guide focuses on a particularly valuable reagent: (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid . We will explore its intrinsic chemical properties and delve into its practical applications, providing both a theoretical framework and actionable protocols for its use in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

Molecular Architecture and Physicochemical Properties of this compound

At its core, this compound (CAS No. 874289-46-0) is a trifunctionalized phenylboronic acid with the molecular formula C₉H₁₁BFNO₃. Each functional group is strategically positioned to impart specific, advantageous properties to the parent molecule and its subsequent derivatives.

| Property | Value | Source |

| CAS Number | 874289-46-0 | [3][4] |

| Molecular Formula | C₉H₁₁BFNO₃ | PubChem |

| Molecular Weight | 211.00 g/mol | PubChem |

| Appearance | Typically a white to off-white solid | Supplier Data |

| Purity | ≥98% (typical for commercial grades) | Supplier Data |

| Storage | Sealed refrigeration | Supplier Data |

A deeper analysis of its structure reveals the synergistic interplay of its three key functional groups:

-

The Boronic Acid Moiety (-B(OH)₂): This functional group is the cornerstone of the molecule's synthetic utility. As a Lewis acid, it readily engages in transmetalation with palladium catalysts, making it an ideal partner in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[2][5] This enables the facile construction of biaryl and heteroaryl-aryl structures, which are common scaffolds in many drug classes.

-

The 2-Fluoro Substituent (-F): The fluorine atom at the ortho position to the boronic acid exerts a strong electron-withdrawing inductive effect. This can modulate the pKa of the boronic acid and influence its reactivity in coupling reactions.[6] From a medicinal chemistry perspective, the C-F bond is exceptionally stable and can block metabolic oxidation at that position, thereby enhancing the pharmacokinetic profile of the resulting drug candidate by increasing its metabolic stability and bioavailability.

-

The 5-Dimethylcarbamoyl Group (-C(O)N(CH₃)₂): This amide group at the para position to the fluorine atom serves multiple purposes. It can act as a hydrogen bond acceptor, facilitating interactions with biological targets. Its presence also influences the overall polarity and solubility of the molecule. Furthermore, the dimethylcarbamoyl group can be a key pharmacophoric element, contributing to the desired biological activity. In the context of PARP inhibitors, for example, the carboxamide moiety is often crucial for binding to the nicotinamide ribose binding site of the enzyme.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in medicinal chemistry is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most robust and versatile methods for creating carbon-carbon bonds.[7]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (the coupling partner).

-

Transmetalation: The boronic acid, activated by a base, transfers its organic substituent to the palladium center, forming a diorganopalladium(II) intermediate.

-

Reductive Elimination: The two organic substituents on the palladium complex are eliminated to form the new C-C bond of the final product, regenerating the Pd(0) catalyst.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure

The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

-

This compound (1.2 equiv)

-

Aryl or heteroaryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

-

Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times can vary from 2 to 24 hours.[8]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl compound.

Causality Behind Choices:

-

Excess Boronic Acid: A slight excess of the boronic acid is used to drive the reaction to completion, compensating for any potential protodeboronation side reactions.

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial for maintaining catalytic activity.

-

Base: The base is essential for activating the boronic acid to facilitate transmetalation.[9] The choice of base can influence the reaction rate and yield.

-

Aqueous Solvent Mixture: The presence of water can often accelerate the reaction and improve the solubility of the base.

Potential Therapeutic Applications and Structure-Activity Relationships

While this compound is a building block rather than an active pharmaceutical ingredient itself, its structural motifs are present in molecules being investigated for a range of therapeutic areas.

PARP Inhibitors in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA mutations.[10][11] Many PARP inhibitors feature a carboxamide group that mimics the nicotinamide portion of the NAD+ substrate, binding in the active site of the enzyme. The biaryl scaffold, often constructed via a Suzuki-Miyaura coupling, is crucial for occupying adjacent pockets and achieving high potency and selectivity.

The use of this compound provides a direct route to introduce the 4-fluoro-3-(dimethylcarbamoyl)phenyl motif into a potential PARP inhibitor. The fluorine atom can enhance metabolic stability, a key consideration for orally administered drugs, while the dimethylcarbamoyl group can form critical hydrogen bonds with the enzyme.[12]

Figure 2: A conceptual workflow for drug discovery incorporating the subject boronic acid.

Kinase Inhibitors and Other Therapeutic Areas

The 2-fluorophenyl motif is a common feature in a variety of kinase inhibitors and other targeted therapies. The fluorine atom can modulate the electronic properties of the aromatic ring, influencing its interaction with the target protein. The ability to readily synthesize diverse biaryl compounds using this compound makes it a valuable tool for exploring structure-activity relationships (SAR) in these target classes. By systematically varying the coupling partner, researchers can probe different regions of a protein's binding site to optimize potency and selectivity.[13][14]

Conclusion and Future Outlook

This compound is a highly functionalized and strategically designed building block with significant potential in medicinal chemistry. Its utility is primarily centered on its role in the robust and versatile Suzuki-Miyaura cross-coupling reaction, enabling the efficient synthesis of complex biaryl molecules. The combination of a reactive boronic acid handle, a metabolically stabilizing fluorine atom, and a pharmacophorically important dimethylcarbamoyl group makes it an attractive starting material for the discovery of novel therapeutics, particularly in the fields of oncology and kinase inhibition. As the demand for more sophisticated and targeted therapies continues to grow, the importance of such well-designed chemical tools will undoubtedly increase, paving the way for the next generation of innovative medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 13. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. publications.ashp.org [publications.ashp.org]

Commercial availability and suppliers of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

An In-depth Technical Guide to (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data reporting to explore the compound's commercial landscape, practical applications, and the scientific rationale behind its use in modern synthetic and medicinal chemistry.

Introduction: A Multifunctional Building Block in Modern Chemistry

This compound is a highly functionalized arylboronic acid that has garnered interest as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its structure is characterized by three key functional groups, each imparting distinct chemical properties:

-

The Boronic Acid Moiety (-B(OH)2): This group is the cornerstone of its reactivity, most notably enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] It also serves as a key pharmacophore in drug design, capable of forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.[3]

-

The Fluorine Substituent (-F): Positioned ortho to the boronic acid, the fluorine atom significantly modulates the electronic properties of the phenyl ring. Its electron-withdrawing nature can influence the reactivity of the boronic acid and introduce unique metabolic stability or binding interactions in a final drug compound.

-

The Dimethylcarbamoyl Group (-C(=O)N(CH3)2): This amide group, located at the para position relative to the fluorine, enhances solubility and provides a hydrogen bond acceptor, which can be critical for molecular recognition and achieving desired pharmacokinetic profiles in drug candidates.

The convergence of these features makes this compound a valuable tool for constructing biaryl structures and other complex scaffolds central to the development of novel therapeutics.

Physicochemical Properties and Commercial Specifications

Accurate characterization is fundamental to reproducible research. The key properties of this compound are summarized below. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.[4][5]

| Property | Value | Source |

| CAS Number | 874289-46-0 | [1] |

| Molecular Formula | C₉H₁₁BFNO₃ | [6] |

| Molecular Weight | 211.00 g/mol | |

| Appearance | Typically an off-white to white solid | [1] |

| Typical Purity | ≥98% | [1] |

| Storage | Sealed container, refrigeration recommended | [1] |

Commercial Availability and Sourcing

This compound is available from a range of chemical suppliers specializing in research and development compounds. The choice of supplier may depend on factors such as required purity, scale (milligrams to kilograms), and lead time.

| Supplier | Purity/Grade | Available Quantities | Notes |

| Sigma-Aldrich | AldrichCPR | 100 MG | Part of a collection for early discovery researchers. |

| Bide Pharmatech | ≥98% | 1g, Custom | Marketed as a medical intermediate.[1] |

| Laibo Chem | Not Specified | 1g | Available through distributors like Orion.[7] |

| ChemScene | ≥98% | Custom Inquiry | Listed as 5-Carbamoyl-2-fluorobenzeneboronic acid (a related compound).[8] |

| BLD Pharm | Not Specified | Custom Inquiry | Lists related carbamoylphenylboronic acids.[9] |

Note: Availability and specifications are subject to change. Always verify with the supplier before ordering.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent in synthetic chemistry is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is one of the most robust and widely used methods for forming biaryl linkages, a common motif in pharmaceuticals.

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing fluorine atom can influence the rate of transmetalation, a key step where the boron-bound aryl group is transferred to the palladium center. The choice of base, solvent, and palladium ligand is critical for achieving high yields and minimizing side reactions, such as protodeboronation.

References

- 1. This compound, CasNo.874289-46-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. biospectra.us [biospectra.us]

- 6. This compound | C9H11BFNO3 | CID 44717599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 8. chemscene.com [chemscene.com]

- 9. 2096335-85-0|(2-(tert-Butylcarbamoyl)-5-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note & Protocols: Strategic Implementation of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Abstract

The Suzuki-Miyaura cross-coupling reaction is a paramount transformation in modern synthetic chemistry, particularly within pharmaceutical and materials science for the construction of biaryl and heteroaryl structures.[1][2] This guide provides an in-depth technical overview and detailed protocols for the effective use of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid, a sophisticated building block whose unique electronic and steric properties offer both opportunities and challenges. The presence of an ortho-fluorine and a meta-dimethylcarbamoyl group necessitates a carefully considered approach to catalyst selection, base, and solvent systems to mitigate side reactions such as protodeboronation and to achieve high-yield coupling.[3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the synthesis of complex, high-value molecules.

Reagent Profile: this compound

This boronic acid is a highly functionalized reagent designed for introducing a specific pharmacophoric motif. Understanding its intrinsic properties is the first step toward successful application.

-

Structure:

-

Molecular Formula: C₉H₁₁BFNO₃[4]

-

Molecular Weight: 211.00 g/mol [5]

-

CAS Number: 874289-46-0[6]

Key Structural Considerations:

-

ortho-Fluorine Substituent: The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect, increasing the Lewis acidity of the boron center.[7] This can influence the rate of transmetalation. Furthermore, its position introduces moderate steric hindrance adjacent to the reaction center, which must be considered during ligand selection.

-

meta-Dimethylcarbamoyl Group: The amide group at the C5 position is also electron-withdrawing, further reducing the electron density of the aromatic ring. This electronic deficit makes the boronic acid susceptible to base-mediated protodeboronation, a common failure mode for electron-poor arylboronic acids.[3] Careful selection of a moderately strong, non-nucleophilic base is therefore critical.

| Property | Value | Source |

| CAS Number | 874289-46-0 | [6] |

| Molecular Formula | C₉H₁₁BFNO₃ | [4] |

| Molecular Weight | 211.00 g/mol | [5] |

| Appearance | Typically a white to off-white solid | N/A |

| Storage | Store under inert gas at room temperature | [5] |

Mechanistic Insights and Strategic Considerations

The canonical Suzuki-Miyaura catalytic cycle involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1] The success of coupling this compound hinges on optimizing the transmetalation step while preventing degradation of the starting material.

Causality Behind Experimental Choices:

-

Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ can be effective, but the combined steric and electronic nature of this boronic acid often demands more robust systems. Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) are crucial. They accelerate both the oxidative addition and, critically, the reductive elimination step. This increased rate helps the desired coupling outcompete the undesired protodeboronation pathway.[8] Buchwald-type precatalysts are highly recommended as they provide a reliable source of the active Pd(0) catalyst.

-

Base Selection: The base is not merely a spectator; it activates the boronic acid by forming a more nucleophilic boronate complex ([ArB(OH)₃]⁻), which is necessary for transmetalation.[2][9]

-

Strong Bases (e.g., NaOH, KOH): These should be avoided. Their high basicity significantly accelerates the protodeboronation of this electron-deficient boronic acid.

-

Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are moderately strong and widely used. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents and the beneficial effect of the cesium cation.

-

Phosphates (e.g., K₃PO₄): Potassium phosphate is often the base of choice for sensitive boronic acids. It is sufficiently basic to promote boronate formation but generally mild enough to minimize protodeboronation.[9]

-

Fluorides (e.g., CsF, KF): Fluoride ions can play a unique triple role, promoting transmetalation and reductive elimination.[10][11] For a substrate containing a fluorine atom, using a fluoride base like CsF can be a highly effective, albeit substrate-dependent, strategy.[12][13]

-

-

Solvent System: Aprotic polar solvents are standard. Anhydrous 1,4-dioxane, THF, or toluene are common choices. Often, the addition of a small amount of water is necessary to fully solubilize the base (especially K₃PO₄) and facilitate the formation of the active boronate species.

Experimental Protocols

The following protocols provide a validated starting point for researchers. Optimization may be required for specific coupling partners.

Protocol 1: General Coupling with an Aryl Bromide

This protocol details a robust, general-purpose method for coupling this compound with a standard aryl bromide using a commercially available precatalyst.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (253 mg, 1.2 mmol, 1.2 equiv)

-

Potassium phosphate (K₃PO₄, tribasic) (425 mg, 2.0 mmol, 2.0 equiv)

-

XPhos Pd G3 Precatalyst (17 mg, 0.02 mmol, 2 mol%)

-

Anhydrous 1,4-dioxane (10 mL)

-

Degassed deionized water (1 mL)

Procedure:

-

To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide, this compound, K₃PO₄, and the XPhos Pd G3 precatalyst.

-

Seal the vessel with a septum or screw cap.

-

Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Using a syringe, add the anhydrous 1,4-dioxane followed by the degassed water.

-

Place the reaction vessel in a preheated oil bath or heating block set to 90 °C.

-

Stir the reaction mixture vigorously for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS by taking small aliquots.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

-

Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Challenging Coupling with an Aryl Chloride

Aryl chlorides are less reactive than bromides, requiring a more active catalyst system and potentially higher temperatures.[1] This protocol is optimized for such challenging substrates.

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

This compound (316 mg, 1.5 mmol, 1.5 equiv)

-

Cesium Fluoride (CsF) (456 mg, 3.0 mmol, 3.0 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%)

-

RuPhos (18.6 mg, 0.04 mmol, 4 mol%)

-

Anhydrous Toluene (12 mL)

Procedure:

-

In an oven-dried Schlenk tube, combine Pd(OAc)₂, RuPhos, and CsF.

-

Add the aryl chloride and this compound.

-

Seal the tube, and evacuate and backfill with argon three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction for consumption of the aryl chloride starting material.

-

Cool the reaction to room temperature and proceed with the work-up and purification as described in Protocol 1. The use of CsF may require more thorough washing to remove all inorganic material.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous/degassed conditions. 3. Low reaction temperature. | 1. Use a fresh catalyst or a more active precatalyst (e.g., G3/G4). 2. Ensure solvents are dry and properly degassed; flame-dry glassware. 3. Increase temperature in 10 °C increments. |

| Significant Protodeboronation | 1. Base is too strong. 2. Presence of excess water. 3. Reaction time is too long. | 1. Switch to a milder base (K₃PO₄ is a good first choice). 2. Use anhydrous conditions or a different base (e.g., CsF). 3. Monitor reaction closely and stop once the limiting reagent is consumed. |

| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Certain palladium catalysts/conditions can favor this side reaction. | 1. Ensure the system is rigorously deoxygenated. 2. Change the ligand or catalyst system. |

| Poor Product Recovery | 1. Product is water-soluble. 2. Product is volatile. 3. Emulsion during work-up. | 1. Back-extract aqueous layers with the organic solvent. 2. Use care during solvent removal (e.g., lower temperature on rotovap). 3. Add more brine to the separatory funnel to break the emulsion. |

Safety and Handling

-

Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Boronic Acids: While generally considered low-toxicity, boronic acids are irritants. Avoid inhalation of dust and skin contact.[14][15]

-

Solvents: Anhydrous solvents like 1,4-dioxane and toluene are flammable and have specific health hazards. Always handle them in a well-ventilated fume hood.

-

Bases: Solid bases like K₃PO₄ and CsF are corrosive and hygroscopic. Handle them quickly and avoid direct contact.

Conclusion

This compound is a valuable reagent for synthesizing complex molecules relevant to medicinal chemistry.[14][16] Its successful application in Suzuki-Miyaura coupling is not trivial and relies on a rational understanding of its electronic properties. By selecting mild bases like K₃PO₄, employing advanced catalyst systems with bulky, electron-rich ligands, and carefully controlling reaction conditions to minimize protodeboronation, researchers can reliably incorporate this important structural motif into their target compounds. The protocols and strategies outlined in this guide provide a robust framework for achieving high-yield, reproducible results.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H11BFNO3 | CID 44717599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. This compound, CasNo.874289-46-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 7. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid [mdpi.com]

- 8. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Protocol for palladium-catalyzed cross-coupling with (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

An Application Guide to the Palladium-Catalyzed Cross-Coupling of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic Acid

Introduction: A Key Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs is paramount to enhancing the pharmacological profile of therapeutic candidates. Boronic acids, in particular, have become indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds.[1][2] Among these, this compound has emerged as a crucial building block. Its structure, featuring a fluorinated phenyl ring and a dimethylcarbamoyl group, is frequently found in advanced pharmaceutical agents, including potent enzyme inhibitors used in oncology. The fluorine atom can improve metabolic stability and binding affinity, while the dimethylcarbamoyl group can enhance solubility and provide additional hydrogen bonding interactions.